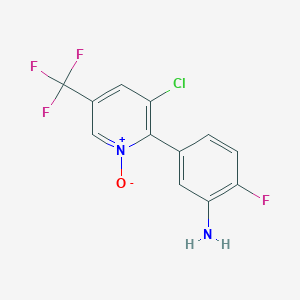
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide
Overview
Description
The compound “2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide” appears to be a derivative of 4-oxo-1,4-dihydronicotinic acid1. However, the specific details about this compound are not readily available1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the current resources.Chemical Reactions Analysis
There’s no available information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not documented in the available resources.Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide derivatives have been utilized in the development of efficient OLEDs with low efficiency roll-off at high brightness. Iridium complexes based on similar pyridine derivatives demonstrate significant potential in OLED applications, showing bright green light emission and high current efficiency at relatively high brightness levels. These findings suggest promising avenues for enhancing OLED performance and efficiency (Teng et al., 2014).
Synthesis of Pesticides
The pyridine derivative, specifically 2,3-Dichloro-5-trifluoromethyl pyridine, which shares structural similarities with the compound , plays a crucial role in the synthesis of pesticides. This highlights the compound's potential utility in agrochemical applications and the synthesis of various pyridine-based derivatives (Xin-xin, 2006).
Material Science
In material science, related fluorine-containing pyridine derivatives have been synthesized for the development of novel polyimides. These polyimides exhibit excellent solubility, good thermal stability, and are predominantly amorphous, indicating potential applications in high-performance polymers and the electronics industry (Zhang et al., 2007).
Catalysis
Chiral pyridine-containing oxazoline derivatives with fluorine groups have been synthesized and characterized. These compounds serve as ligands in metal-catalyzed asymmetric reactions, indicating their potential to influence reaction pathways and product selectivity in synthetic chemistry. The structural and electronic properties of these derivatives make them suitable for applications in catalysis (Wolińska et al., 2021).
Polymer Electrolytes
The electrochemical polymerization of related fluorophenyl thiophenes has been explored in pure ionic liquids, leading to the development of electroactive polymers. These polymers demonstrate potential as high-temperature polymer electrolytes, relevant for energy storage and conversion applications. This research underscores the versatility of fluorophenyl pyridine derivatives in the creation of novel materials for electrochemical applications (Naudin et al., 2002).
Safety And Hazards
There’s no available information on the safety and hazards associated with this compound.
Future Directions
The future directions or potential applications of this compound are not documented in the available resources.
properties
IUPAC Name |
5-[3-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium-2-yl]-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF4N2O/c13-8-4-7(12(15,16)17)5-19(20)11(8)6-1-2-9(14)10(18)3-6/h1-5H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIKGGDSUXYREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=[N+]2[O-])C(F)(F)F)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



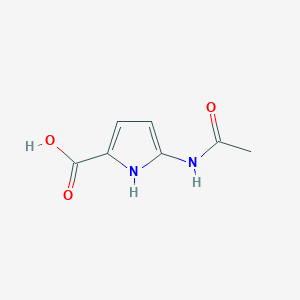

![1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B1381335.png)

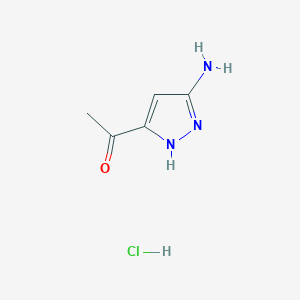
![8-(2-(4-Bromo-2-fluorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381340.png)
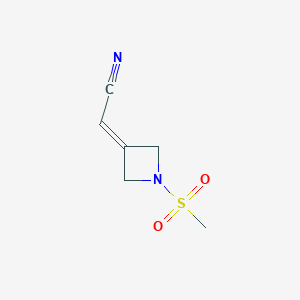
![(8R,8AR)-8-(benzylamino)tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B1381342.png)
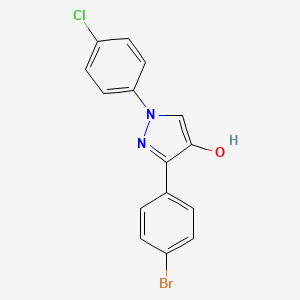
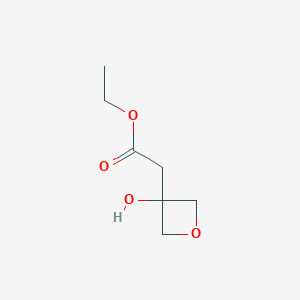
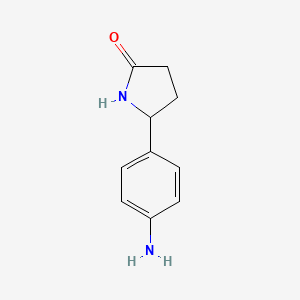
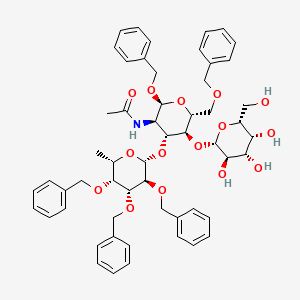
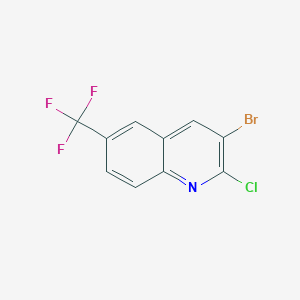
methanone](/img/structure/B1381354.png)